The compound (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by its unique structural features, which include a dihydrooxazole ring and a benzhydryl substituent. The compound's synthesis and subsequent analysis have garnered interest due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical chemistry. Specific manufacturers may provide detailed specifications and purity levels for procurement.
This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen atom and one oxygen atom. It is further classified as a substituted oxazole due to the presence of additional aromatic groups, making it relevant in the study of pharmacologically active compounds.
The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific reagents such as:
Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole features:
The molecular formula can be represented as , with a molecular weight around 334.42 g/mol. Detailed structural analysis can be performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its configuration and conformation.
The compound can participate in various chemical reactions due to its functional groups:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products.
The mechanism of action for compounds like (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole often involves interaction with biological targets such as receptors or enzymes.
Quantitative structure-activity relationship studies could provide insights into how variations in structure influence biological activity.
Relevant data on these properties can often be found in chemical databases or literature focused on similar compounds.
The compound has potential applications in:
The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole employs a convergent multi-step strategy that integrates stereoselective oxazole ring formation with pyridine functionalization. A retrosynthetic analysis reveals two primary fragments: the benzhydryl-substituted pyridine moiety and the chiral 4-benzyl-4,5-dihydrooxazole unit. The pyridine precursor undergoes selective lithiation at the 6-position followed by nucleophilic addition to benzophenone, introducing the benzhydryl group. Simultaneously, (R)-phenylalaninol serves as the chiral precursor for the oxazoline ring, where the amino alcohol functionality undergoes cyclodehydration with orthoesters or activated carboxylic acid derivatives [5].
Critical optimization involves protecting group strategies to prevent epimerization during fragment coupling. The pyridine fragment requires temporary protection of the nitrogen atom (e.g., as N-oxide) during benzhydryl installation, followed by deprotection prior to oxazole ring closure. For the oxazoline segment, Evans-type chiral auxiliaries or boron-mediated asymmetric aldol reactions ensure stereocontrol at the C4 position bearing the benzyl substituent [2] [8]. Final assembly typically employs copper- or palladium-catalyzed coupling between the halogenated pyridine and the metallated oxazoline, though direct cyclocondensation of 6-benzhydrylpyridine-2-carboxylic acid with (R)-phenylalaninol using dehydrating agents (e.g., SOCl₂, P₂O₅) proves effective, yielding the target compound in 62–78% efficiency after crystallization [5].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reaction | Reagents/Conditions | Function |
---|---|---|---|
1 | Pyridine functionalization | n-BuLi, Ph₂CO, THF/-78°C | Introduces benzhydryl group |
2 | Chiral precursor preparation | (R)-phenylalaninol, toluene/reflux | Generates oxazoline segment |
3 | Fragment coupling | Pd(OAc)₂/XPhos, K₂CO₃, DMF/110°C | Links pyridine and oxazoline units |
4 | Cyclodehydration | SOCl₂, toluene/80°C | Forms dihydrooxazole ring |
Stereocontrol during oxazoline ring closure is achieved through substrate-directed cyclization and chiral induction methodologies. Dehydrative cyclization of N-acylated (R)-phenylalaninol derivatives proceeds via an SNi mechanism, retaining configuration at the C4 stereocenter. Microwave-assisted synthesis (150°C, DCE, 30 min) significantly enhances stereoselectivity (>99% ee) compared to conventional heating (12 h, 92% ee) by minimizing racemization [5] [8].
Intramolecular ring closure of hydroxyamide intermediates using Burgess’ reagent (MeOC(O)N+SO₂-NEt₃) in acetonitrile at 25°C affords the dihydrooxazole with 97% ee, while Deoxo-Fluor® promotes cyclization at 0°C with comparable stereoselectivity but lower yield (68% vs. 85%). Kinetic studies confirm that electrophilic fluorinating agents accelerate ring formation 4-fold relative to sulfonyl chloride derivatives, reducing epimerization risk. For the critical benzhydrylpyridine integration, Minakata’s chiral nitridomanganese complex enables asymmetric three-component coupling between olefins, nitriles, and oxygen sources, constructing the oxazoline core with 94% enantiomeric excess [4].
Table 2: Stereoselectivity in Cyclization Methods
Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Burgess’ reagent | 25 | 2 | 85 | 97 |
Deoxo-Fluor® | 0 | 1 | 68 | 96 |
SOCl₂ | 80 | 6 | 78 | 92 |
Mn(N)(salen)/PhIO | -20 | 24 | 63 | 94 |
Chiral transition metal complexes serve as indispensable tools for constructing the (R)-configured stereocenter. Palladium catalysts with (R)-BINAP or (R)-Segphos ligands facilitate asymmetric allylic amination during precursor synthesis, achieving 89% ee in the formation of β-hydroxyamide intermediates [9]. For direct stereoselective cyclization, copper(I)/(R)-Ph-Pybox catalysts (5 mol%) promote intramolecular O-alkylation of haloamides with 95% enantiomeric excess, though competing elimination reactions necessitate careful temperature control (≤40°C) [4] .
Organocatalysts offer complementary approaches: quinine-derived thioureas catalyze the kinetic resolution of racemic oxazolines via acylation, enriching (R)-enantiomers to >99% ee (s-factor = 32) at 50% conversion. Notably, immobilized MCM-41-phosphine-gold(I) complexes enable recyclable catalysis (8 cycles, <3% activity loss) for [2+2+1] annulations assembling the oxazole core with 92% ee [7]. Recent advances employ chiral ammonium hydroxide resins as phase-transfer catalysts during van Leusen oxazole synthesis, yielding the (R)-isomer with 88% ee under biphasic conditions [4] [7].
Table 3: Catalyst Performance in Asymmetric Synthesis
Catalyst System | Loading (mol%) | Reaction | ee (%) |
---|---|---|---|
Pd/(R)-BINAP | 2 | Allylic amination | 89 |
Cu(I)/(R)-Ph-Pybox | 5 | Intramolecular O-alkylation | 95 |
Quinine-thiourea | 10 | Kinetic resolution | >99 |
MCM-41-Au(I) | 1 | [2+2+1] Annulation | 92 |
Final enantiomeric enrichment leverages chromatographic and crystallization-based techniques. Preparative chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns (AD-H) resolves racemic mixtures with hexane/isopropanol (95:5) at 2 mL/min, yielding >99.5% ee (R)-isomer but with moderate recovery (≤45%). For industrial-scale purification, diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid in ethyl acetate/hexane (1:5) provides 98.5% ee after recrystallization, enhancing recovery to 72% [5] [8].
Notably, inclusion crystallization with (S)-(-)-1-phenylethylamine selectively co-crystallizes the unwanted (S)-oxazoline enantiomer, leaving the (R)-isomer enriched in the mother liquor (97% ee, 88% recovery). Thermodynamic analysis reveals that the (R)-enantiomer exhibits higher solubility in toluene (32 mg/mL vs. (S)-isomer: 28 mg/mL at 25°C), enabling preferential crystallization. Simulated moving bed chromatography (Chiralpak IC, methanol/ethanol 1:1) achieves continuous separation with productivity rates of 1.2 kg racemate/L/day and solvent consumption <200 L/kg product, establishing a green resolution platform [8].
Table 4: Chiral Resolution Techniques
Method | Conditions | ee (%) | Recovery (%) |
---|---|---|---|
Chiral HPLC | Chiralpak AD-H, Hex/IPA 95:5 | >99.5 | 45 |
Diastereomeric salt | (1R)-(-)-CSA, EtOAc/hexane | 98.5 | 72 |
Inclusion crystallization | (S)-1-Phenylethylamine, toluene | 97 | 88 |
Simulated moving bed | Chiralpak IC, MeOH/EtOH 1:1 | 99.2 | 95 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5